molecular formula C6H12O B7767761 Hexanal CAS No. 861259-78-1

Hexanal

Cat. No. B7767761
CAS No.: 861259-78-1
M. Wt: 100.16 g/mol
InChI Key: JARKCYVAAOWBJS-UHFFFAOYSA-N
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Patent
US07727997B2

Procedure details

To hexanal (1.02 g, 10.2 mmol) in 15 mL of isopropyl alcohol-water (4:1 v/v) was added CuCl2 (1.37 g, 10.2 mmol). The mixture was heated at 80° C. for 2.5 h, then cooled. The solids were removed by filtration and the filtrate was added to 6-aminonicotinic acid (1.35 g, 10 mmol). The mixture was stirred overnight at room temperature, then heated at reflux 32 h. After cooling, the solvents were removed under reduced pressure and MeOH was added to the residue. The resulting solid was removed by filtration and the filtrate was concentrated to dryness. MeOH was again added, and the resulting solid removed by filtration. After concentration of the filtrate, the residue was chromatographed on silica gel using MeOH-dichloromethane (33/67) to give 0.26 g of 3-butylimidazo[1,2-a]pyridine-6-carboxylic acid.
Quantity
1.02 g
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[NH2:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][N:10]=1>C(O)(C)C.O>[CH2:3]([C:2]1[N:10]2[CH:11]=[C:12]([C:13]([OH:15])=[O:14])[CH:16]=[CH:17][C:9]2=[N:8][CH:1]=1)[CH2:4][CH2:5][CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
C(CCCCC)=O
Name
CuCl2
Quantity
1.37 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(C)O.O
Step Two
Name
Quantity
1.35 g
Type
reactant
Smiles
NC1=NC=C(C(=O)O)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux 32 h
Duration
32 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure and MeOH
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
The resulting solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
ADDITION
Type
ADDITION
Details
MeOH was again added
CUSTOM
Type
CUSTOM
Details
the resulting solid removed by filtration
CUSTOM
Type
CUSTOM
Details
After concentration of the filtrate, the residue was chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCC)C1=CN=C2N1C=C(C=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: CALCULATEDPERCENTYIELD 11.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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